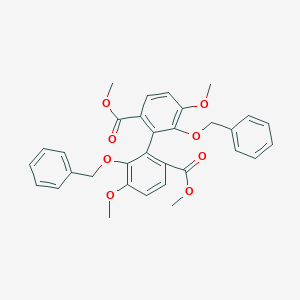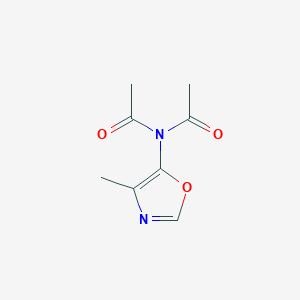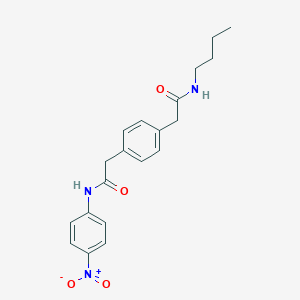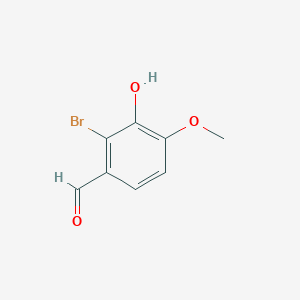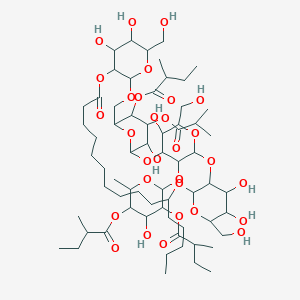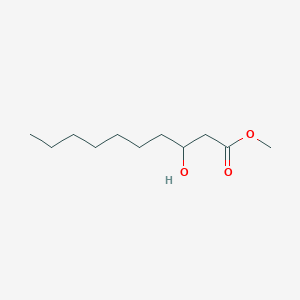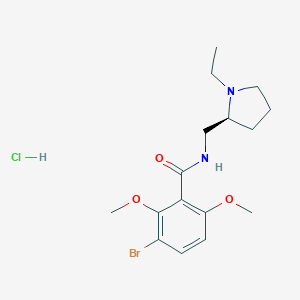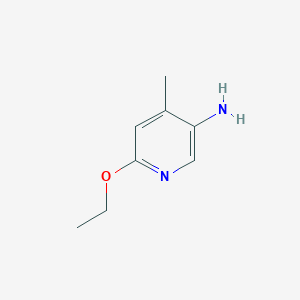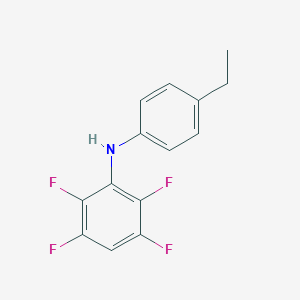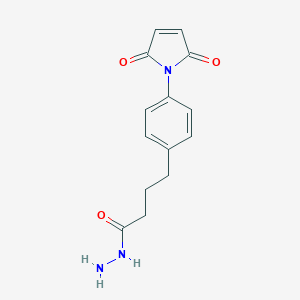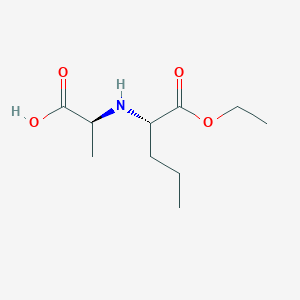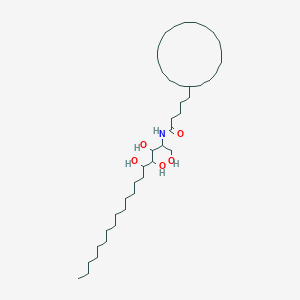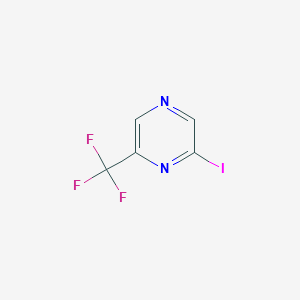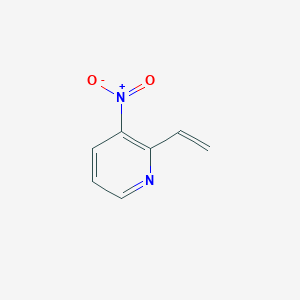
3-Nitro-2-vinylpyridine
Vue d'ensemble
Description
3-Nitro-2-vinylpyridine is a derivative of pyridine . It is an organic compound that has a vinyl group in the 2-position, next to the nitrogen . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structures of vinylpyridines have been calculated by ab initio Hatree–Fock (HF) and density functional theory (B3LYP) methods with 6–311++G (d,p) basis set level . The vibrations for the vinylpyridines were adapted to their C s symmetries .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
2-Vinylpyridine is a colorless liquid, although samples are often brown . It has a density of 0.977 g/cm3, a melting point of −50 °C, and a boiling point of 158 °C . It is soluble in water at 27.5 g/L .Applications De Recherche Scientifique
Molecular Imprinting
- Research on molecularly imprinted polymers (MIPs) using different functional monomers, including 2-vinylpyridine, has shown the significance of ionic bonds between template molecules and the polymer matrix. This research highlights the role of 2-vinylpyridine in creating cavities for better analyte access, demonstrating its utility in molecular imprinting processes (Scorrano, Mergola, Del Sole, & Vasapollo, 2011).
Radical Polymerization
- Studies on the nitroxide-mediated radical polymerization of 3-vinylpyridine have synthesized long-chain poly(3-vinylpyridine)s with low polydispersities, revealing insights into the influence of nitroxide concentration, solvent, and temperature on the polymerization process (Ding, Fischer, Brembilla, & Lochon, 2000).
Amphiphilic Block Copolymer Synthesis
- The synthesis of amphiphilic rod-coil P3HT-b-P4VP carrying a long conjugated block, which used a combination of click chemistry and nitroxide-mediated radical polymerization (NMRP), sheds light on the applications of vinylpyridines in polymer chemistry (Lohwasser & Thelakkat, 2012).
Nanoparticle Incorporation
- Research demonstrates the fabrication of free-standing films of poly(2-vinylpyridine) doped with Ag(+) ions, highlighting their use in creating composite films with high and durable catalytic activity, as well as good thermal stability (Ma, Geng, Lee, Hao, & Liu, 2013).
Catalytic Applications
- The catalytic hydrogenation of aromatic nitro compounds using complexes of poly(vinylpyridine)s with platinum has been studied, showcasing the significant effect of the structure of polymer ligands and substituents on the pyridine ring on the properties of the catalysts (Zharmagambetova, Mukhamedzhanova, & Dusenbina, 1994).
Polymer-Solvent Interaction
- Investigations into the solvation effects and reactivity of free pyridine residues in macromolecules of poly-4-vinylpyridine derivatives reveal insights into the kinetic behavior and interaction properties of these polymers (Starodubtzev, Kirsh, & Kabanov, 1974).
Organocatalysis
- Research on organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes has expanded the scope of enantioselective addition processes, indicating the potential of vinylpyridines in synthetic applications (Wang, Li, Liu, Xu, Zhuang, Li, Li, & Wang, 2015).
Photonic and Electronic Applications
- A study on a molecular diode driven by charge-induced conformational changes involving 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine showcases the application of vinylpyridines in nanotechnology and electronics (Derosa, Guda, & Seminario, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethenyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJTRRYCNYUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473980 | |
| Record name | 3-Nitro-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-vinylpyridine | |
CAS RN |
150281-83-7 | |
| Record name | 3-Nitro-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

